5-Fluoro-4-(4-fluorophenyl)pyridin-2(1H)-one
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Overview
Description
5-Fluoro-4-(4-fluorophenyl)pyridin-2(1H)-one is a fluorinated pyridine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-(4-fluorophenyl)pyridin-2(1H)-one typically involves the fluorination of pyridine derivatives. One common method includes the selective fluorination of 2-aminopyrimidines using Selectfluor in the presence of silver carbonate (Ag2CO3) as a catalyst . This method provides high yields and excellent regioselectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-(4-fluorophenyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
5-Fluoro-4-(4-fluorophenyl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-(4-fluorophenyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyridine: Another fluorinated pyridine derivative with similar chemical properties.
5-Fluoro-2-aminopyrimidine: A related compound used in the synthesis of fluorinated imatinib base.
Uniqueness
5-Fluoro-4-(4-fluorophenyl)pyridin-2(1H)-one is unique due to its specific substitution pattern and the presence of two fluorine atoms. This gives it distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H7F2NO |
---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
5-fluoro-4-(4-fluorophenyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C11H7F2NO/c12-8-3-1-7(2-4-8)9-5-11(15)14-6-10(9)13/h1-6H,(H,14,15) |
InChI Key |
QSSCAMXARKMKJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)NC=C2F)F |
Origin of Product |
United States |
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